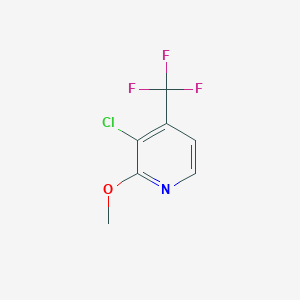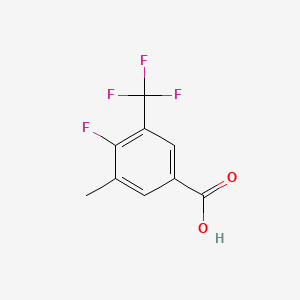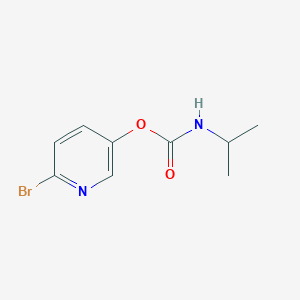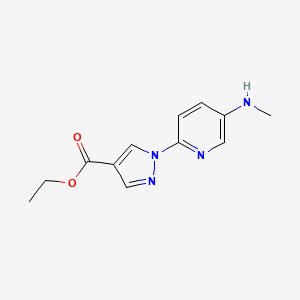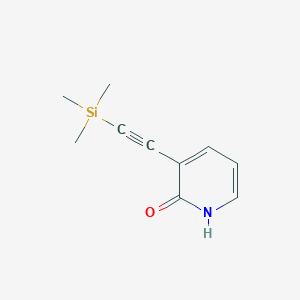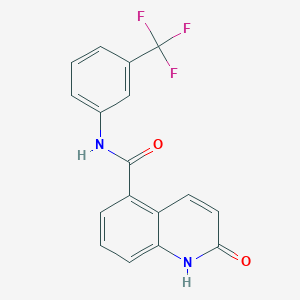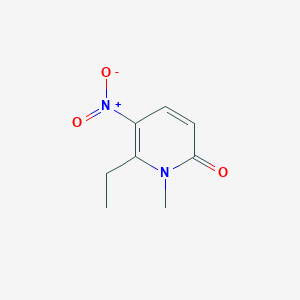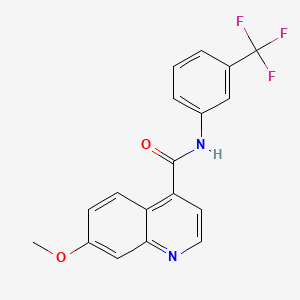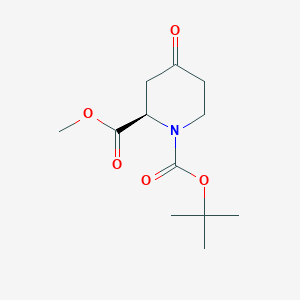
(R)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate
Vue d'ensemble
Description
“®-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate” is a chemical compound with the CAS Number: 1799811-83-8. It has a molecular weight of 257.29 and its IUPAC name is 1-tert-butyl 2-methyl (2S)-4-oxo-1,2-piperidinedicarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H19NO5/c1-12(2,3)18-11(16)13-6-5-8(14)7-9(13)10(15)17-4/h9H,5-7H2,1-4H3/t9-/m0/s1 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, their connectivity, and the stereochemistry of the molecule.Physical and Chemical Properties Analysis
The compound has a molecular formula of C12H19NO5 . Unfortunately, the search results do not provide further information on the physical and chemical properties of this compound.Applications De Recherche Scientifique
Environmental Impact and Degradation
- Synthetic phenolic antioxidants, including compounds with tert-butyl groups, are used in various industrial products to prevent oxidative reactions. These compounds, such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been detected in various environmental matrices and human tissues. Studies suggest that some of these compounds may exhibit hepatic toxicity, endocrine disrupting effects, or carcinogenic properties. Future research should focus on novel antioxidants with lower toxicity and environmental impact (Runzeng Liu & S. Mabury, 2020).
Catalysis and Chemical Reactions
- Research on the decomposition of methyl tert-butyl ether (MTBE) using hydrogen in a cold plasma reactor provides insights into the application of tert-butyl groups in chemical synthesis and environmental remediation. This study demonstrates the feasibility of applying radio frequency (RF) plasma technology for the efficient decomposition and conversion of MTBE into less harmful products (L. Hsieh et al., 2011).
Material Science and Engineering
- The application of polymer membranes for the purification of fuel additives, such as methyl tert-butyl ether (MTBE), highlights the relevance of tert-butyl groups in the design of selective and efficient separation processes. This review focuses on the efficiency of various polymer materials, including poly(vinyl alcohol) and cellulose acetate, in the separation of methanol/MTBE mixtures through pervaporation, a membrane process of interest for its high selectivity and operational stability (A. Pulyalina et al., 2020).
Toxicity and Environmental Health
- The toxicological profile of organotin compounds, which may include tert-butyl groups, has been extensively studied due to their impact on aquatic bacteria and other microorganisms. The toxicity of these compounds is influenced by the number and nature of organic substituents, with trisubstituted organotins generally considered more toxic. This review emphasizes the need for careful testing and consideration of biological, chemical, and physical factors that can influence the apparent toxicity of organotins in environmental settings (J. Cooney, 1995).
Safety and Hazards
The compound has a safety signal word of “Warning” and the hazard statements include H302, H315, H319, and H335 . These codes correspond to specific hazards associated with the compound, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .
Propriétés
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R)-4-oxopiperidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-6-5-8(14)7-9(13)10(15)17-4/h9H,5-7H2,1-4H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHLQPZIUYTLGR-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)CC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C[C@@H]1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-Methyl-5-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1405345.png)

